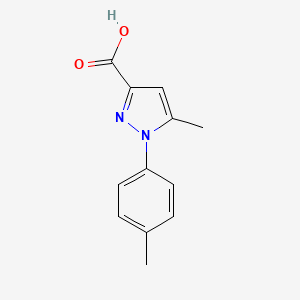

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid

概要

説明

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid is a heterocyclic compound . It has an empirical formula of C12H12N2O2 and a molecular weight of 216.24 . It is a solid compound .

Molecular Structure Analysis

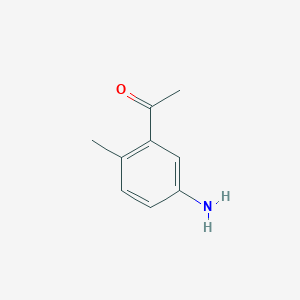

The molecular structure of this compound consists of a pyrazole ring attached to a methyl group and a p-tolyl group . The SMILES string representation of the molecule isCc1ccc (cc1)-c2cc (C (O)=O)n (C)n2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazoles in general are known to participate in various chemical reactions. For instance, they can undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用

Structural and Spectral Investigations

Research on derivatives of pyrazole carboxylic acids, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on their structural and spectral properties. These studies involve combined experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and X-ray diffraction, to understand their molecular structures and electronic transitions. Such insights are crucial for designing materials with specific properties and functions (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their potential as corrosion inhibitors. For example, certain pyranpyrazole derivatives demonstrated significant efficiency in protecting mild steel against corrosion, a property of interest for industrial applications like the pickling process. These findings highlight the potential of pyrazole carboxylic acid derivatives in developing new corrosion inhibitors for industrial applications (Dohare et al., 2017).

Coordination Polymers and Metal Complexes

The use of pyrazole derivatives in forming coordination polymers and metal complexes has been explored, demonstrating the versatility of these compounds in constructing materials with potential applications in catalysis, molecular recognition, and luminescence. Such studies provide a foundation for the development of new materials with desirable properties for various technological applications (Cheng et al., 2017).

Antiproliferative Activity

Some derivatives of 5-Methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid, specifically those involving amide modifications, have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds showed promising cytotoxic activities, indicating potential applications in cancer research and therapy (Pirol et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

Pyrazole derivatives, which this compound is a part of, are known to interact with multiple receptors and have been found in many important synthetic drug molecules .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and more . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Pyrazole derivatives have been reported to exhibit antineoplastic actions, suggesting that this compound may have potential cytotoxic effects against certain cell lines .

生化学分析

Biochemical Properties

5-Methyl-1-p-tolyl-1h-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction highlights its potential in modulating oxidative stress responses in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase can lead to reduced oxidative stress, which in turn affects cellular metabolism and gene expression . Additionally, it has been shown to prevent formalin-induced tonic pain, indicating its potential role in pain management .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of D-amino acid oxidase involves binding to the enzyme’s active site, preventing the oxidation of D-Serine . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of D-amino acid oxidase and prolonged reduction in oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits D-amino acid oxidase without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to oxidative stress and amino acid metabolism. Its interaction with D-amino acid oxidase affects the metabolism of D-Serine, leading to changes in metabolic flux and metabolite levels . This interaction underscores its potential role in modulating metabolic pathways associated with oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is likely to be transported across cell membranes via specific transporters, allowing it to reach its target sites within cells . Its distribution within tissues can affect its localization and accumulation, impacting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-9(2)7-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBUGPSFOPHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

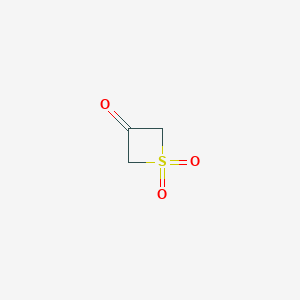

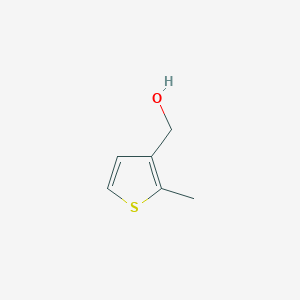

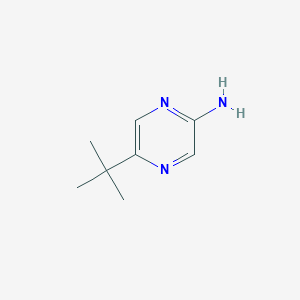

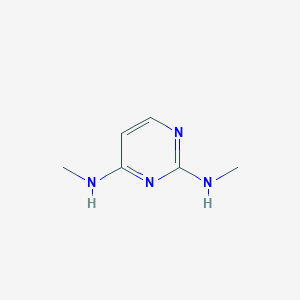

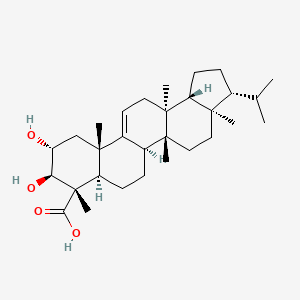

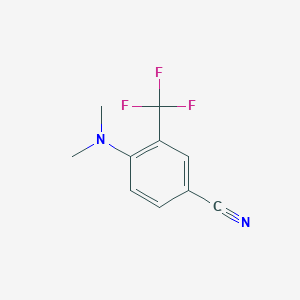

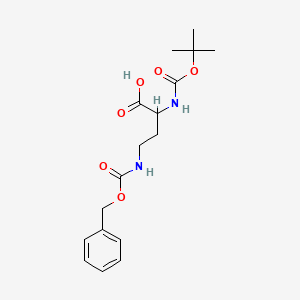

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)

![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)

![N-[4-[4-amino-7-(4-oxocyclohexyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B1647508.png)